molecular formula C16H17N3OS B2659226 N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852132-93-5

N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2659226
CAS No.: 852132-93-5
M. Wt: 299.39
InChI Key: LBLGCJSMFWUNAA-UHFFFAOYSA-N
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Description

N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide typically involves the reaction of thiourea, acetone, and α-bromoacetophenone. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired imidazo[2,1-b]thiazole scaffold . The reaction conditions generally include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N2OS
  • Molecular Weight : 244.31 g/mol
  • Canonical SMILES : CC(C)N1C(=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N)=O

Anticancer Properties

Research has highlighted the compound's activity against various cancer cell lines, particularly in acute myeloid leukemia (AML). A study demonstrated that derivatives of imidazo[2,1-b]thiazole exhibited potent inhibitory effects on FLT3-dependent AML cell lines. The most active derivatives showed IC50 values as low as 0.002 μM against the MV4-11 cell line, indicating a strong potential for therapeutic application in AML treatment .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of FLT3 kinase activity. This inhibition leads to reduced cell viability and induction of apoptosis in cancer cells. Further studies are required to elucidate the detailed pathways involved in its action.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the imidazo[2,1-b]thiazole scaffold can significantly influence biological activity. For instance:

  • Substituents on the Phenyl Ring : The presence of electron-donating groups enhances activity, while electron-withdrawing groups may reduce it.
CompoundSubstituentIC50 (μM)Activity
19tert-butyl0.002High
20methyl0.005Moderate
21chloro0.015Low

This table illustrates how different substituents can modulate the potency of the compound against AML cells.

Case Studies

  • In Vitro Studies : In vitro assays have confirmed that this compound effectively inhibits cell proliferation in FLT3-dependent AML cells while showing minimal effects on normal hematopoietic cells .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of this compound. Preliminary results suggest that it can significantly reduce tumor growth without exhibiting severe toxicity .

Properties

IUPAC Name

3-methyl-6-phenyl-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-10(2)17-15(20)14-11(3)19-9-13(18-16(19)21-14)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLGCJSMFWUNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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